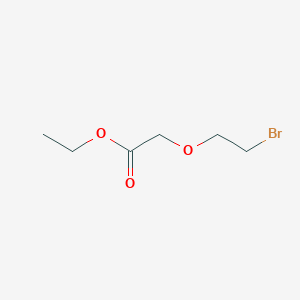
(4-methylcyclohexyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-methylcyclohexyl)boronic acid” is a type of boronic acid with the CAS Number: 1350512-60-5 . It has a molecular weight of 142.01 and its IUPAC name is 4-methylcyclohexylboronic acid .
Synthesis Analysis
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The Inchi Code of “(4-methylcyclohexyl)boronic acid” is 1S/C7H15BO2/c1-6-2-4-7(5-3-6)8(9)10/h6-7,9-10H,2-5H2,1H3 .Chemical Reactions Analysis
Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have been widely used in a range of organic reactions . They are used in the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .科学的研究の応用
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” for labelling biological samples.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling . They could potentially be used for protein manipulation and modification in scientific research.
Separation Technologies
Boronic acids have been used in separation technologies . They could potentially be used in the separation of specific compounds in a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . They could potentially be used in the development of new drugs or treatments.
Biosensors
Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in the development of biosensors.
Glucose Monitoring
Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in glucose monitoring applications.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in the development of such polymers.
作用機序
Target of Action
The primary target of (4-methylcyclohexyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (4-methylcyclohexyl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium, in turn, undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (4-methylcyclohexyl)boronic acid. This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting changes include the formation of new carbon–carbon bonds and the generation of a variety of organoboron reagents .
Pharmacokinetics
They are readily prepared and their properties can be tailored for application under specific conditions .
Result of Action
The molecular effect of (4-methylcyclohexyl)boronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-methylcyclohexyl)boronic acid. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Pinacol boronic esters, which include (4-methylcyclohexyl)boronic acid, are generally more stable and are often liquids or low melting solids .
Safety and Hazards
将来の方向性
Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (4-methylcyclohexyl)boronic acid can be achieved through a two-step process involving the reaction of 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate followed by hydrolysis of the resulting boronate ester.", "Starting Materials": [ "4-methylcyclohexylmagnesium bromide", "boron trifluoride etherate", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 4-methylcyclohexylboronate ester by reacting 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate in anhydrous ether at low temperature.", "Step 2: Hydrolysis of the boronate ester by adding water and sodium hydroxide to the reaction mixture, followed by heating to reflux to obtain (4-methylcyclohexyl)boronic acid." ] } | |
CAS番号 |
1350512-60-5 |
分子式 |
C7H15BO2 |
分子量 |
142 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



